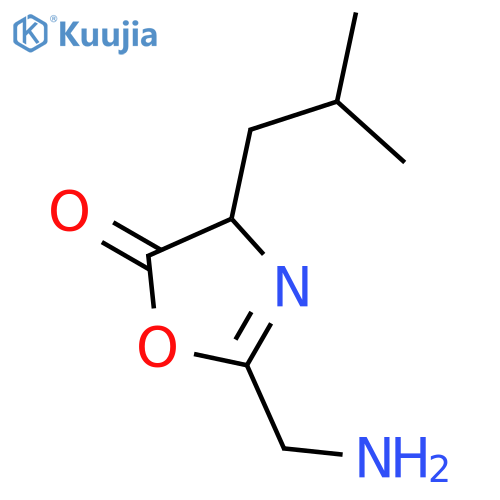

Cas no 738570-00-8 (2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone)

2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone 化学的及び物理的性質

名前と識別子

-

- 2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone

- 2-(aminomethyl)-4-(2-methylpropyl)-4H-1,3-oxazol-5-one

- 5(4H)-Oxazolone, 2-(aminomethyl)-4-(2-methylpropyl)-, (4S)

- 5(4H)-Oxazolone,2-(aminomethyl)-4-(2-methylpropyl)-, (4S)-

- 2-(aminomethyl)-4-(2-methylpropyl)-4H-oxazol-5-one

- A837944

- (S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one

- AKOS015910031

- 5(4H)-Oxazolone,2-(aminomethyl)-4-(2-methylpropyl)-,(4S)-(9CI)

- 5(4H)-Oxazolone,2-(aminomethyl)-4-(2-methylpropyl)-,(4S)

- 738570-00-8

- (4S)-2-(aminomethyl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-5-one

- 2-(aminomethyl)-4-isobutyl-4H-oxazol-5-one

-

- インチ: InChI=1S/C8H14N2O2/c1-5(2)3-6-8(11)12-7(4-9)10-6/h5-6H,3-4,9H2,1-2H3/t6-/m0/s1

- InChIKey: MWOBPLZDKMCEHI-LURJTMIESA-N

- SMILES: CC(C)CC1C(=O)OC(=N1)CN

計算された属性

- 精确分子量: 170.10600

- 同位素质量: 170.106

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 12

- 回転可能化学結合数: 3

- 複雑さ: 211

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.6

- トポロジー分子極性表面積: 64.7A^2

じっけんとくせい

- 密度みつど: 1.24

- Boiling Point: 234.3°C at 760 mmHg

- フラッシュポイント: 95.5°C

- Refractive Index: 1.554

- PSA: 64.68000

- LogP: 0.45100

2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone Security Information

2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM374208-5g |

(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one |

738570-00-8 | 95%+ | 5g |

$*** | 2023-05-29 | |

| Chemenu | CM374208-1g |

(S)-2-(Aminomethyl)-4-isobutyloxazol-5(4H)-one |

738570-00-8 | 95%+ | 1g |

$*** | 2023-05-29 |

2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazoloneに関する追加情報

2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone: A Comprehensive Overview

The compound with CAS No. 738570-00-8, known as 2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxazolones, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The oxazolone framework is particularly interesting due to its versatility in forming hydrogen bonds and its ability to act as a scaffold for drug design.

Recent studies have highlighted the importance of oxazolone derivatives in medicinal chemistry, particularly in the development of new therapeutic agents. The (4S) configuration of this compound adds a layer of complexity and specificity, making it a valuable target for stereochemical studies. The presence of an aminomethyl group at position 2 and a 2-methylpropyl group at position 4 further enhances the compound's potential for interactions with biological systems.

One of the most promising applications of 2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone lies in its role as an intermediate in the synthesis of bioactive molecules. Researchers have explored its use in the construction of peptide mimetics, which are molecules designed to mimic the structure and function of peptides. These mimetics are valuable tools in drug discovery, as they can modulate protein-protein interactions and enzyme activity.

Moreover, the compound's ability to form stable hydrogen bonds makes it an attractive candidate for use in supramolecular chemistry. Supramolecular assemblies, which rely on non-covalent interactions such as hydrogen bonding, are increasingly being utilized in nanotechnology and materials science. The oxazolone core provides a rigid platform for such interactions, enabling the creation of complex molecular architectures.

In terms of synthesis, 2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone can be prepared through various methods, including condensation reactions and cyclization processes. Recent advancements in asymmetric catalysis have allowed for the efficient enantioselective synthesis of this compound, ensuring high optical purity—a critical factor in pharmaceutical applications.

The pharmacological properties of this compound have also been a subject of intense research. Studies have demonstrated that it exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This suggests that it could serve as a lead compound for the development of anti-inflammatory agents. Additionally, its ability to penetrate cellular membranes makes it a potential candidate for drug delivery systems.

Another area where this compound has shown promise is in the field of agrochemistry. Researchers have investigated its potential as a plant growth regulator or as an active ingredient in pesticides. The aminomethyl group and 2-methylpropyl group contribute to its bioavailability and stability under environmental conditions, making it suitable for agricultural applications.

From an environmental standpoint, understanding the degradation pathways of 2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone is crucial for assessing its impact on ecosystems. Recent studies have employed computational chemistry techniques to predict its biodegradation products and rates under various environmental conditions. These findings are essential for ensuring the sustainable use of this compound in industrial and agricultural settings.

In conclusion, 2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone is a multifaceted compound with applications spanning medicinal chemistry, materials science, and agriculture. Its unique structure and functional groups make it a valuable tool for researchers across these disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.

738570-00-8 (2-(Aminomethyl)-4-(2-methylpropyl)-(4S)-5(4H)-oxazolone) Related Products

- 2172269-14-4(3-{(benzyloxy)carbonylamino}-3-(1-ethylcyclobutyl)propanoic acid)

- 704-23-4(5-fluoro-N,N-dimethylpyridine-3-carboxamide)

- 2137581-00-9(Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester)

- 2137547-00-1(4-(3,3-Dimethylbutanamido)benzene-1-sulfonyl fluoride)

- 1806349-22-3(1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)

- 2172605-07-9(4,4-difluoro-1-1-(hydroxymethyl)-3-methoxycyclobutylcyclohexan-1-ol)

- 2172017-92-2(3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)

- 419572-18-2(tert-butyl rel-(1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate)

- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)

- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)